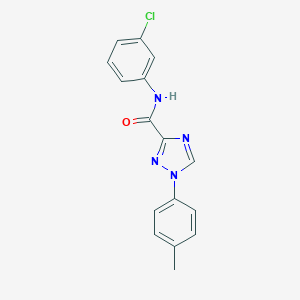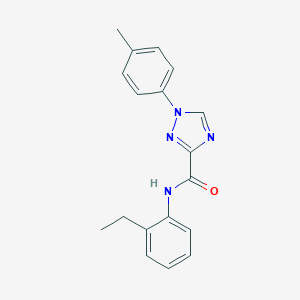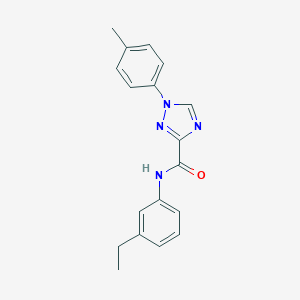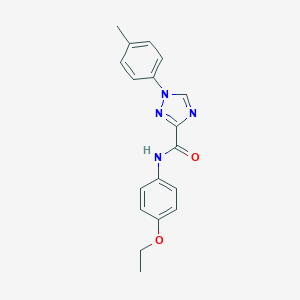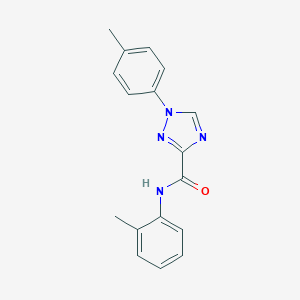![molecular formula C19H19NO3 B278972 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMCA and is a derivative of cycloheptatrienone.
作用機序
The mechanism of action of EMCA involves the inhibition of the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
EMCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, EMCA has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system and has potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of EMCA is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of EMCA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EMCA. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the anti-cancer activity of EMCA. This can be achieved through the development of new derivatives of this compound or through the combination of EMCA with other anti-cancer agents. Additionally, further research is needed to explore the potential applications of EMCA in the treatment of autoimmune diseases and other inflammatory conditions.
Conclusion:
In conclusion, EMCA is a chemical compound that has significant potential in various fields, particularly in cancer research. This compound has potent anti-cancer activity and has been shown to have various biochemical and physiological effects. Further research is needed to optimize the anti-cancer activity of EMCA and explore its potential applications in other fields.
合成法
The synthesis of EMCA involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide intermediate. The amide intermediate is then treated with sodium hydride and 1,3-cycloheptadiene to form EMCA.
科学的研究の応用
EMCA has been extensively studied for its potential applications in various fields. One of the most significant applications of EMCA is in the field of cancer research. EMCA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-11-7-4-8-14(18)12-13-17(21)15-9-5-6-10-16(20-2)19(15)22/h4-13H,3H2,1-2H3,(H,20,22)/b13-12+ |
InChIキー |
GLQSYFKQCINFOE-OUKQBFOZSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C(C2=O)NC |
SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC |
正規SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


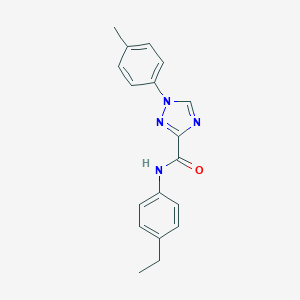
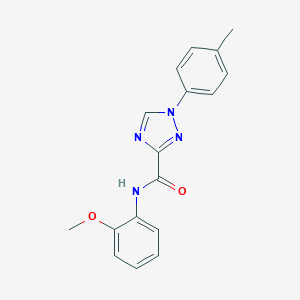
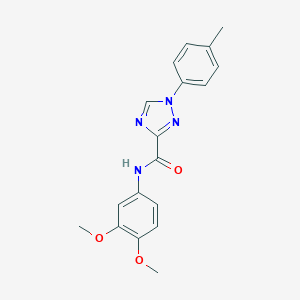
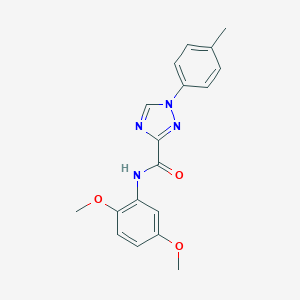
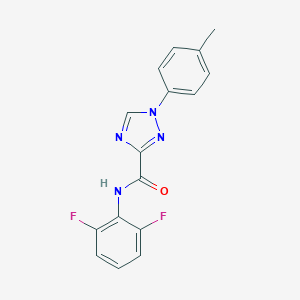
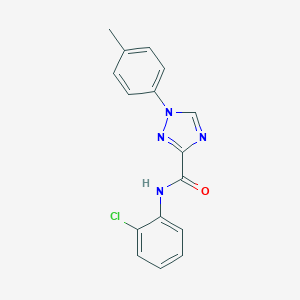
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
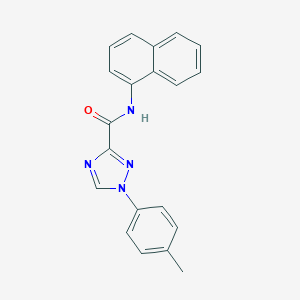
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
